molecular formula C21H18N2O5S B4554537 4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide

4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B4554537
M. Wt: 410.4 g/mol
InChI Key: UXDCFFRDMKQRNA-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-dimethoxy-2-nitro-N-[2-(phenylthio)phenyl]benzamide is 410.09364285 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Electronics

Research on molecular electronic devices has shown that molecules containing a nitroamine redox center exhibit negative differential resistance with significant on-off ratios, indicating potential applications in the development of nanoscale electronic components (Jia Chen et al., 1999). This suggests that nitro-substituted benzamides could play a role in future electronic devices by enabling the creation of molecular switches or memory storage devices.

Organic Magnetic Materials

The study of nitroxide radicals and their incorporation into benzimidazole frameworks has demonstrated the possibility of designing organic magnetic materials with specific magnetic properties. These materials show potential for applications in quantum computing and magnetic storage devices, where the manipulation of spin states is crucial (Jacqueline R. Ferrer et al., 2001). The role of nitro-substituted compounds in mediating exchange interactions could be critical in developing new materials with tailored magnetic properties.

Novel Pharmaceuticals

The development of hybrid compounds that release therapeutic agents, such as nitric oxide and hydrogen sulfide, has been explored to create new classes of anti-inflammatory pharmaceuticals. NOSH-Aspirin, a novel hybrid, demonstrates significant potency in inhibiting the growth of various human cancer cell lines, indicating the potential of nitro-substituted benzamides in cancer therapy (R. Kodela et al., 2012). This highlights the possibility of utilizing similar compounds for developing drugs with enhanced efficacy and reduced toxicity.

Antimicrobial and Amoebicidal Research

Efforts to identify potent amoebicides have involved the synthesis and testing of N-substituted 2-nitro-4,5-dimethoxybenzamides. Despite these compounds not showing significant activity against E. histolytica, the research underlines the ongoing search for effective treatments against parasitic infections (V. Misra & V. Saxena, 1976). This area of study remains vital for public health, especially in regions where amoebiasis is prevalent.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-27-18-12-15(17(23(25)26)13-19(18)28-2)21(24)22-16-10-6-7-11-20(16)29-14-8-4-3-5-9-14/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCFFRDMKQRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.